delta-Guaiene

Description

Contextualization of Sesquiterpenes within Plant Secondary Metabolism

Sesquiterpenes represent a significant class of organic compounds derived from plants, belonging to the broader family of terpenoids. These molecules are characterized by their structure, which comprises three consecutive isoprene (B109036) units, resulting in a fifteen-carbon (C15) skeleton mdpi.commdpi.com. The biosynthesis of sesquiterpenes in plants originates from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethyl allyl diphosphate (DMAPP) mdpi.comfrontiersin.org. These precursors are synthesized through two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway, typically located in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in plastids mdpi.comfrontiersin.orgresearchgate.net. The direct precursor for sesquiterpene formation is farnesyl diphosphate (FPP), a C15 molecule synthesized through the sequential condensation of IPP and DMAPP units mdpi.comsmolecule.comtandfonline.comuniprot.org.

Within the complex network of plant secondary metabolism, sesquiterpenes fulfill a multitude of ecological roles. They are vital for plant defense, acting as deterrents against herbivores, pathogens, and various environmental stresses unn.edu.ngnih.govnih.govresearchgate.net. Many sesquiterpenes function as phytoalexins, produced in response to microbial attack, or as antifeedants to deter insects and other herbivores unn.edu.ngnih.govnih.gov. Conversely, some sesquiterpenes can attract beneficial organisms, such as predators of herbivores, thereby indirectly protecting the plant unn.edu.ngnih.govnih.gov. They also serve as allelochemicals, influencing the growth and development of neighboring plants, and can act as signaling molecules for inter-plant communication or in response to environmental cues unn.edu.ngnih.govresearchgate.net. The structural diversity and functional versatility of sesquiterpenes underscore their importance in the survival and ecological interactions of plants.

Structural Characteristics and Classification of delta-Guaiene

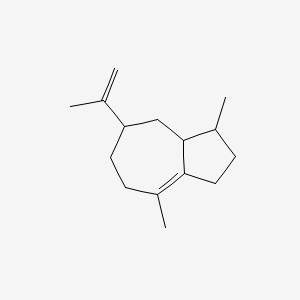

This compound is a prominent member of the sesquiterpene family, specifically classified as a guaiane-type sesquiterpene wikipedia.orgoup.comresearchgate.net. Its chemical structure is defined by a carbobicyclic framework, which consists of fused five-membered and seven-membered rings wikipedia.orgoup.comresearchgate.net. This unique bicyclic arrangement is a characteristic feature of the guaiane (B1240927) skeleton.

Key chemical identifiers and properties of this compound are as follows:

| Property | Value | Source(s) |

| Chemical Formula | C15H24 | mdpi.comsmolecule.comwikipedia.orgnih.govebi.ac.ukeptes.comnist.govscent.vnfoodb.caebi.ac.uk |

| Molecular Weight | 204.35 g/mol | smolecule.comnih.govebi.ac.ukeptes.comnist.govscent.vnfoodb.caebi.ac.uk |

| CAS Number | 3691-11-0 | smolecule.comwikipedia.orgnih.goveptes.comscent.vn |

| IUPAC Name | (3S,3aS,5R)-3,8-dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | nih.govfoodb.caebi.ac.uk |

| Classification | Sesquiterpene, Guaiane-type sesquiterpene | mdpi.comsmolecule.comnih.govebi.ac.ukebi.ac.uk |

| XLogP3 | 4.6 | nih.govscent.vn |

| Boiling Point | 274.00-275.00 °C | nih.gov |

| Synonyms | alpha-Bulnesene, .delta.-Guaiene, .alpha.-Bulnesene, guaia-1(10),11-diene | smolecule.comwikipedia.orgnih.govscent.vnfoodb.ca |

The molecular structure is further described as 1,2,3,3a,4,5,6,7-octahydroazulene (B15452276) substituted with methyl groups at positions 3 and 8, and a prop-1-en-2-yl group at position 5 nih.govebi.ac.ukebi.ac.uk. This compound is also known by synonyms such as alpha-Bulnesene wikipedia.orgnih.govscent.vnfoodb.ca. Its lipophilicity, indicated by an XLogP3 value of 4.6, suggests it is likely to be soluble in organic solvents and less soluble in water nih.govscent.vn.

Historical Context of this compound Research

This compound belongs to the guaiane family of sesquiterpenes, which were initially identified and isolated from natural sources such as guaiac (B1164896) wood oil and various essential oils . The research journey of this compound began with early studies focused on plant-derived terpenoids, where its distinctive bicyclic structure was gradually elucidated through rigorous chemical analysis and synthetic studies . Over time, this compound has been detected and identified in a diverse array of plant species, contributing to the complex chemical profiles of essential oils and other plant metabolites .

A significant advancement in understanding this compound came with the characterization of its biosynthetic pathway. This pathway involves the cyclization of farnesyl diphosphate (FPP), a process catalyzed by specific enzymes known as this compound synthases smolecule.comuniprot.orgnih.gov. Research has identified and characterized several this compound synthase genes from plants like Aquilaria crassna, shedding light on the enzymatic mechanisms responsible for its formation uniprot.orgresearchgate.netnih.gov. These enzymes are crucial for converting the acyclic FPP precursor into the characteristic bicyclic structure of this compound smolecule.comuniprot.org. Early research also noted its presence in Aquilaria species, which are known for producing agarwood, a highly valued aromatic resin nih.govnih.gov.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAJBLWYOIUHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(CCC(CC12)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863253 | |

| Record name | 3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

274.00 to 275.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Bulnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3691-11-0 | |

| Record name | alpha-Bulnesene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Delta Guaiene

Plant Kingdom Sources

Occurrence in Aquilaria Species (Agarwood)

The genus Aquilaria, renowned for producing agarwood, is a significant source of delta-Guaiene. Agarwood, the resinous heartwood formed in Aquilaria trees in response to infection or injury, is rich in various sesquiterpenes, including this compound. Studies utilizing cell cultures of Aquilaria crassna have demonstrated that the production of this compound can be induced by methyl jasmonate (MJ), a known elicitor of plant defense responses nih.govresearchgate.netnih.gov. In these cell cultures, this compound has been observed to accumulate significantly, often becoming the most abundant sesquiterpene after a period of 12 hours post-induction nih.gov. Research on Aquilaria malaccensis has also identified this compound in the essential oil extracted from treated wood, where it constituted approximately 10.41% cropj.com. Furthermore, genes encoding this compound synthases have been identified and characterized in various Aquilaria species, underscoring their role in the biosynthesis of this compound researchgate.netnih.govoup.com.

Occurrence in Pogostemon cablin (Patchouli)

Pogostemon cablin, commonly known as patchouli, is another plant species where this compound is a notable constituent. The essential oil derived from patchouli leaves is highly valued in the perfumery and fragrance industries for its distinctive earthy and woody aroma. This compound is recognized as an important indicator of patchouli oil quality and contributes to its stability and fixative properties researchgate.net. GC-MS analyses of patchouli essential oil have quantified this compound as a major component, with some studies reporting its presence at levels around 21.51% undip.ac.id. Other sesquiterpenes, such as patchouli alcohol and alpha-guaiene (B1239748), are also present in significant amounts in patchouli oil researchgate.netundip.ac.idresearchgate.net.

Occurrence in Vitis vinifera (Grapevine)

While related sesquiterpenes, particularly alpha-guaiene, have been identified in Vitis vinifera (grapevine) and are known precursors to aroma compounds like rotundone (B192289) researchgate.netoup.comsemanticscholar.org, direct and prominent reports of this compound in Vitis vinifera are less common in the reviewed literature. The focus in grapevine research has largely been on alpha-guaiene's role in wine aroma.

Occurrence in Lantana camara

The essential oil extracted from the flowers of Lantana camara, a widely distributed ornamental shrub, has been found to contain this compound. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Lantana camara flower essential oil identified this compound (referred to as ƍ-Guaiene in one source) as a major constituent, present at approximately 4.98% rjpponline.org. Other sesquiterpenes and volatile compounds have also been identified in the essential oils of Lantana camara leaves and flowers, with compositions varying based on geographical origin and plant part rjpponline.orgresearchgate.netifgtbenvis.inresearchgate.net.

Other Documented Plant Sources

Beyond the species detailed above, this compound has been documented in the essential oils of several other plant species. These include Angelica gigas and Rhododendron dauricum nih.gov. Additionally, it has been reported in Artemisia campestris spp. glutinosa flower oil, Artemisia variabilis flower oil, cajuput oil, and calamus leaf, rhizome, and root oils thegoodscentscompany.com.

Tissue-Specific Localization within Plants

This compound, as a component of essential oils, is typically localized within specialized secretory structures of plants. These can include glandular trichomes, oil glands, or resin ducts, which are responsible for the synthesis, storage, and emission of volatile compounds nih.govcropj.com. Studies involving plant cell cultures, such as those from Aquilaria species, indicate that this compound is synthesized intracellularly, with its accumulation being triggered by specific elicitors nih.govnih.gov. While precise localization to specific organelles or cellular compartments within intact plant tissues is often not detailed in general occurrence studies, its presence in essential oils points to its confinement within these specialized secretory systems.

Distribution in Essential Oils

This compound is a constituent of the essential oils of various plants, contributing to their characteristic aromas and potentially their biological activities. It is notably found in the essential oils of Aquilaria species, which are renowned for producing agarwood, a resinous material with a rich fragrance . Patchouli (Pogostemon cablin) is another significant source, where this compound is a prominent component of its essential oil undip.ac.idaip.orgeuropa.eu. Studies analyzing patchouli oil have reported varying concentrations of this compound, depending on the geographical origin and processing methods. For instance, patchouli oil from the Blado area in Indonesia has been found to contain approximately 21.51% this compound undip.ac.id, while oils from Maluku and Aceh regions contained 17.97% and 18.36% respectively aip.org. It has also been identified in the essential oil of Valeriana jatamansi researchgate.net.

Table 1: this compound Content in Selected Plant Essential Oils

| Plant Species | Part Used | Essential Oil Type | This compound Content (%) | Citation |

| Pogostemon cablin | Leaves | Patchouli Oil | 21.51 | undip.ac.id |

| Pogostemon cablin | Leaves | Patchouli Oil | 17.97 | aip.org |

| Pogostemon cablin | Leaves | Patchouli Oil | 18.36 | aip.org |

| Valeriana jatamansi | Roots/Rhizomes | Essential Oil | Not specified | researchgate.net |

| Aquilaria spp. | Wood | Agarwood Oil | Not specified |

Accumulation in Cultured Plant Cells

Plant cell cultures offer a controlled environment for studying the biosynthesis and accumulation of secondary metabolites like this compound. Research has demonstrated that this compound can be induced and accumulated in cultured cells of Aquilaria species. In Aquilaria crassna cell cultures, the production of sesquiterpenes, including this compound, alpha-Guaiene, and alpha-Humulene, is significantly induced upon treatment with methyl jasmonate (MJ) nih.govnih.govresearchgate.net. Studies indicate that sesquiterpene accumulation, with this compound as a major component, peaks approximately 12 hours after MJ treatment nih.govnih.govresearchgate.net. While alpha-Humulene may be volatile and released from the cells, this compound tends to remain within the cellular matrix, making it the most abundant sesquiterpene intracellularly at later time points nih.govnih.govresearchgate.net. Furthermore, research into metabolic engineering has shown that engineered Escherichia coli cells, utilizing specific pathways and precursors, can also produce this compound, highlighting potential biotechnological approaches for its synthesis scirp.org.

Biosynthesis and Metabolic Pathways of Delta Guaiene

Precursor Elucidation: Farnesyl Diphosphate (B83284) (FPP)

The fundamental precursor for the biosynthesis of delta-guaiene, and indeed all sesquiterpenes, is farnesyl diphosphate (FPP) wikipedia.orgwikipedia.orgbritannica.comchegg.com. FPP is a fifteen-carbon (C15) isoprenoid molecule, formed by the head-to-tail condensation of three isoprene (B109036) units wikipedia.orgresearchgate.net. Specifically, it is synthesized from geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP) wikipedia.org. Upon enzymatic action, the diphosphate group is typically cleaved from FPP, generating a farnesyl cation. This highly reactive carbocation intermediate then undergoes a series of cyclization and rearrangement reactions, guided by specific sesquiterpene synthases, to form the diverse array of sesquiterpene skeletons, including the guaiane (B1240927) framework of this compound chegg.comresearchgate.net. The precise cyclization pathway from FPP dictates the final sesquiterpene product.

Enzymology of this compound Synthase (EC 4.2.3.93)

The enzymatic machinery responsible for the formation of this compound from FPP is primarily attributed to this compound synthases (GS), classified under the enzyme commission number EC 4.2.3.93 wikipedia.orggenome.jp. These enzymes belong to the terpene synthase (TPS) superfamily, which are known for their ability to catalyze the complex cyclization and rearrangement reactions of isoprenoid precursors researchgate.netnih.gov.

Gene Isolation and Characterization of this compound Synthase Genes

Research has led to the isolation and characterization of several genes encoding this compound synthases from various plant species. Notably, studies on Aquilaria species, known for producing agarwood, have identified multiple homologous GS genes. For instance, in Aquilaria crassna, genes such as AcC2, AcC3, and AcC4 have been identified and characterized, with AcC2, AcC3, and AcC4 being shown to produce this compound as a major product when expressed in Escherichia coli nih.govnih.govresearchgate.net. Other identified genes include AmdGS1 and VvGuaS, which also play roles in sesquiterpene biosynthesis, potentially including this compound or related guaiane structures. These genes are typically isolated from plant tissues or cell cultures, often induced by elicitors like methyl jasmonate (MJ), which triggers plant defense responses and the production of secondary metabolites like sesquiterpenes nih.govresearchgate.net. The isolation process commonly involves screening cDNA libraries using PCR methodologies nih.gov.

Molecular and Kinetic Properties of this compound Synthases

This compound synthases exhibit specific molecular and kinetic properties that define their catalytic efficiency and substrate preference. For example, this compound synthase 3 (DGUS3) from Aquilaria crassna (UniProt: D0VMR8) has been reported to have a catalytic turnover number (kcat) of 7.34 x 10⁻³ sec⁻¹ for farnesyl diphosphate uniprot.org. These enzymes generally require divalent metal cations, such as Mg²⁺, as cofactors for their activity . The kinetic parameters, including Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding the enzyme's efficiency in converting FPP into this compound and can vary between different isoforms and species .

Stereochemical Aspects of Enzymatic Cyclization

The formation of the guaiane skeleton from FPP involves stereoselective cyclization reactions catalyzed by this compound synthases. The specific arrangement of atoms and the stereochemistry of the resulting product are dictated by the enzyme's active site and the precise pathway of carbocation cyclization. These enzymes control the formation of chiral centers within the sesquiterpene structure, leading to the specific stereoisomer of this compound. Understanding these stereochemical aspects is vital for elucidating the enzyme's mechanism and for potential synthetic applications.

Mechanism of Cyclization from Farnesyl Diphosphate to Guaiane Skeleton

The conversion of FPP to the guaiane skeleton typically proceeds through a multi-step mechanism involving carbocation intermediates chegg.comresearchgate.net. Following the ionization of FPP, a farnesyl cation is formed. This cation can then undergo cyclization, often involving an initial cyclization to form a germacrene-like intermediate. A subsequent cyclization event, such as a C2 to C6 cyclization, is proposed to generate the characteristic five- and seven-membered ring system of the guaiane skeleton nih.gov. These cyclization steps are followed by rearrangements, deprotonation, or other modifications to yield the final this compound product researchgate.net. The precise sequence of these carbocation cyclizations and rearrangements is enzyme-specific.

Substrate Specificity and Product Profiles of Sesquiterpene Synthases

Sesquiterpene synthases, including this compound synthases, often display varying degrees of substrate specificity and can produce a range of sesquiterpene products. While some enzymes are highly specific for a single product, others can catalyze the formation of multiple sesquiterpenes from FPP, or even from other isoprenoid precursors like geranylgeranyl diphosphate (GGPP) for diterpene synthases. Studies on this compound synthases from Aquilaria crassna (e.g., AcC2, AcC3, AcC4) have shown that while this compound is a major product, other sesquiterpenes such as alpha-guaiene (B1239748) and alpha-humulene can also be formed, albeit sometimes in different proportions depending on the specific enzyme isoform and assay conditions nih.govnih.govresearchgate.netresearchgate.net. The product profile is a key characteristic used to classify and understand the functional diversity of sesquiterpene synthases.

Compound List

this compound

Farnesyl diphosphate (FPP)

Geranyl pyrophosphate (GPP)

Isopentenyl pyrophosphate (IPP)

Alpha-guaiene

Alpha-humulene

Beta-elemene

Beta-caryophyllene

Gamma-cadinene

Patchoulol

Isolation and Purification Methodologies for Delta Guaiene

Extraction Techniques from Biological Matrices

Extraction aims to liberate the volatile compounds, including delta-Guaiene, from the plant material. Various methods are utilized, each with its own advantages and impact on the final extract composition.

Hydrodistillation is a classical and widely used method for extracting essential oils from plant materials uii.ac.idmilestonesci.comnih.gov. In this process, plant material is submerged in water, and the mixture is heated to boiling. The steam generated carries the volatile oil components, which are then condensed and collected. This compound is a known constituent of patchouli oil, which is commonly obtained via hydrodistillation from the leaves and stems of Pogostemon cablin uii.ac.idcabidigitallibrary.orgnih.gov. It has also been identified in essential oils extracted from Vitex negundo using this method nih.gov. While effective, hydrodistillation can be time-consuming and energy-intensive compared to more modern techniques uii.ac.idmilestonesrl.com. The addition of salts, such as MgCl₂, has been explored to potentially enhance the yield of essential oils during hydrodistillation uii.ac.id.

Microwave-assisted distillation techniques, including Microwave Hydro-distillation (MAHD), offer a more efficient and rapid alternative to conventional hydrodistillation nih.govacademie-sciences.fr. These methods utilize microwave energy to heat the water within the plant matrix, leading to faster rupture of oil glands and release of essential oils milestonesci.comnih.gov. Studies suggest that MAHD can significantly reduce extraction time and energy consumption nih.govacademie-sciences.fr. However, the altered heating mechanism can sometimes lead to changes in the chemical composition of the extracted oil, potentially affecting the relative proportions of certain compounds like this compound academie-sciences.fr. Other related green extraction technologies include Microwave Hydrodiffusion and Gravity (MHG) and Solvent-Free Microwave Extraction (SFME) milestonesci.com.

Solvent extraction employs organic solvents to dissolve and extract compounds from biological matrices, often used to concentrate specific components or when direct distillation is not feasible smolecule.com. Techniques such as Soxhlet extraction have been used for successive extraction of compounds from plant materials nih.govebi.ac.uk. Solid Phase Microextraction (SPME) has also proven to be an effective technique for detecting sesquiterpenes, including this compound, within plant cell cultures researchgate.netnottingham.ac.uk. Solvents like pentane (B18724) are utilized for extracting terpenes from treated plant cells . Solvent extraction can also serve as a preliminary step in isolating compounds like this compound, particularly after microbial fermentation or cell culture incubation, followed by further purification steps like distillation google.comgoogle.com.

Microwave-Assisted Distillation (MAD)

Chromatographic Separation Approaches

Following initial extraction, chromatographic techniques are essential for separating this compound from other sesquiterpenes and compounds present in the crude extract, thereby achieving higher purity.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is a cornerstone for analyzing the complex chemical composition of essential oils nih.govundip.ac.id. GC-MS and GC-FID are routinely used to identify and quantify constituents like this compound in samples such as patchouli oil uii.ac.idnih.govundip.ac.idresearchgate.net. GC-MS, particularly when coupled with retention index matching, aids in the preliminary identification of compounds . Specific GC parameters, including column type, temperature programs, and injection techniques, are critical for effective separation and analysis academie-sciences.fr. GC-FID is employed for quantitative analysis using internal standards nih.gov.

Vacuum fractionation distillation is a highly effective technique for separating compounds with similar boiling points, making it suitable for isolating sesquiterpenes like guaienes from complex mixtures such as patchouli oil researchgate.netmdpi.comresearchgate.net. This method involves distilling the oil under reduced pressure, which lowers the boiling points of the components, allowing for better separation. Studies have shown that vacuum fractional distillation can significantly increase the content of both alpha-guaiene (B1239748) and this compound in patchouli oil mdpi.com. Optimization of parameters such as feed volume, reflux ratio, and applied pressure is crucial for achieving high purity fractions mdpi.com. Molecular distillation, a related technique operating under very low pressures, has also been employed to enhance guaiene (B7798472) content researchgate.netmdpi.com. This process is generally considered cost-effective for large-scale industrial applications google.com.

Table 1: this compound Content in Patchouli Oil from Various Studies

| Source/Study | Matrix | Analytical Method | This compound (%) | Notes |

| uii.ac.idundip.ac.id | Patchouli oil (Blado) | GC-MS | 21.51 | Dominant component; extracted from fresh leaves and stems. |

| researchgate.net | Crude patchouli oil | GC-MS | 17.37 | Identified as one of the dominant components. |

| mdpi.com | Crude patchouli oil | GC-MS | 19.25 | Identified as a dominant component. |

| nih.gov | Lab-scale patchouli oil | GC-FID | Not specified | Listed as a major compound alongside other sesquiterpenes. |

Table 2: Effect of Molecular Distillation on this compound Content in Patchouli Oil

| Stage/Process | This compound (%) | Notes |

| Crude patchouli oil | 15.30 | Initial content before distillation. |

| After molecular dist. | 33.10 | Increased content observed after a specific molecular distillation process mdpi.com. |

Compound Name List:

this compound

alpha-Guaiene

beta-Guaiene

alpha-Humulene

beta-Caryophyllene

gamma-Cadinene

Patchouli Alcohol

alpha-Patchoulene

beta-Patchoulene

alpha-Selinene

Germacren-4-ol

(E)-Nerolidol

beta-Selinen

alpha-Cedrene

Germacrene D

Hexadecanoic acid

Ethyl-hexadecenoate

P-cymene

Valencene

Caryophyllene epoxide

Guaia-3,7-diene

4H-Inden-4-one

Aromandendrene

Spathulenol

Pogostone

Trans-Caryophellene

Nephtalene

Cycloheptane

Aciphyllene

1(10),4-aromedenedradiene

1H-3a,7-Methanoazulene

4,7-Methanoazulene

1-methylethenyl

Molecular Distillation

Molecular distillation, also known as short-path distillation, is a specialized vacuum distillation technique particularly effective for separating heat-sensitive compounds or high-boiling point substances. It operates under high vacuum, minimizing the thermal stress on the sample by reducing the mean free path of vapor molecules, thereby allowing distillation at lower temperatures. This method has been applied to isolate guaiene isomers, including this compound, from patchouli oil.

Research utilizing molecular distillation on patchouli oil fractions demonstrated its efficacy in concentrating specific sesquiterpenes. In one study, crude patchouli oil contained approximately 17.37% this compound. Through a two-stage molecular distillation process, the concentration of this compound was significantly altered in different fractions. Notably, the highest concentration of this compound was observed in the second-stage molecular distillation residues, reaching up to 33.15% researchgate.net. This finding highlights the potential of molecular distillation to enrich this compound from complex essential oil mixtures.

Research Findings: Molecular Distillation of Patchouli Oil

| Sample Type | Δ-guaiene Content (%) |

| Crude Patchouli Oil | 17.37 |

| Second-stage Molecular Distillation Residues | 33.15 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used chromatographic technique for the separation, identification, and purification of components in a mixture. It operates on the principle of differential partitioning of analytes between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate via capillary action microbenotes.com. Compounds with greater affinity for the stationary phase travel slower, while those with higher affinity for the mobile phase move faster, leading to separation microbenotes.com.

Emerging Isolation Technologies

While traditional methods like steam distillation and solvent extraction are foundational for obtaining essential oils, and techniques like molecular distillation and chromatography are employed for further refinement, the field of natural product isolation is continually evolving. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are routinely used for the precise identification and quantification of compounds like this compound within complex mixtures maxapress.com. Gas Chromatography-Mass Spectrometry (GC-MS) is also a critical analytical tool for identifying the chemical constituents of essential oils, including this compound, and determining their relative percentages unpatti.ac.idscribd.com.

Although the provided literature does not detail specific emerging isolation technologies exclusively for this compound, research into the biosynthesis of sesquiterpenes, including this compound, involves advanced molecular biology techniques and enzyme characterization oup.comikm.org.my. For instance, understanding the role of this compound synthase in terpenoid biosynthesis provides insights that could lead to novel biotechnological production or isolation strategies in the future. Emerging trends in natural product isolation often focus on greener chemistry principles, such as supercritical fluid extraction (SFE) or advanced chromatographic methods like Supercritical Fluid Chromatography (SFC) and Countercurrent Chromatography (CCC), which offer enhanced selectivity and reduced solvent usage. However, specific applications of these advanced techniques for this compound isolation were not detailed in the reviewed sources.

Compound Name Index

α-guaiene

α-humulene

β-patchoulene

this compound (δ-guaiene)

patchoulene

patchouli alcohol

seychellene

trans-caryophyllene

veridiflorol

azulene

Analytical Characterization and Quantification of Delta Guaiene

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a fundamental technique for the identification and quantification of delta-Guaiene, particularly within complex mixtures such as essential oils and plant extracts oup.comebi.ac.ukaip.orgnih.govfarmaciajournal.comundip.ac.idnih.govresearchgate.netcaasjk.comnih.govresearchgate.netcropj.com. This powerful analytical method first separates volatile compounds based on their physicochemical properties using gas chromatography, followed by their detection and identification by mass spectrometry farmaciajournal.comnih.gov. GC-MS is widely applied in analyzing the volatile profiles of diverse plant species, contributing significantly to the characterization of their essential oil constituents oup.comebi.ac.ukaip.orgnih.govfarmaciajournal.comundip.ac.idnih.govresearchgate.netnih.govresearchgate.netcropj.com. The identification of this compound is typically performed by comparing its mass spectrum and retention time with those of authentic standards or by matching against established spectral libraries, such as NIST or Wiley farmaciajournal.comnih.gov. Subsequent quantification is achieved by comparing the integrated peak area of this compound to that of a known standard or an internal standard nih.gov.

Retention Index Analysis

Retention Index (RI) analysis is an integral part of GC-MS for the qualitative identification of compounds, providing an additional layer of confirmation beyond mass spectral data nih.govfarmaciajournal.comresearchgate.netnih.govpherobase.comucl.ac.benist.gov. RIs are calculated based on the retention times of n-alkanes that elute immediately before and after the analyte under identical chromatographic conditions, offering a standardized measure of a compound's elution behavior farmaciajournal.comucl.ac.benist.gov. For this compound, reported retention indices on common non-polar stationary phases like DB-5 are approximately 1439 to 1444, with values varying slightly depending on the specific column and temperature program used nih.govpherobase.com. The application of RI data is crucial for accurate identification of sesquiterpenes within complex essential oil matrices nih.govresearchgate.netucl.ac.be.

Mass Spectral Fragmentation Pattern Analysis

Mass spectrometry provides detailed structural information through the analysis of molecular fragmentation patterns caasjk.comresearchgate.netnih.govchemguide.co.uklibretexts.org. Upon ionization, typically via electron impact (EI), a molecule like this compound forms a molecular ion that subsequently breaks down into smaller fragment ions and neutral radicals chemguide.co.uklibretexts.org. The resulting pattern of fragment ions, characterized by their mass-to-charge ratio (m/z) and relative abundance, serves as a unique fingerprint for the compound caasjk.comresearchgate.netchemguide.co.uklibretexts.org. While specific fragmentation pathways for this compound are not detailed in the provided search results, these characteristic patterns are fundamental for confirming its identity when analyzed by GC-MS caasjk.comresearchgate.net.

Infrared Spectroscopy (FTIR) for Functional Group Identification

Infrared (IR) spectroscopy, specifically Fourier Transform Infrared (FTIR) spectroscopy, is employed to identify functional groups within a molecule or mixture by detecting the absorption of infrared radiation at characteristic frequencies biomedscidirect.com. This non-destructive and rapid technique offers valuable insights into the chemical composition of samples, such as essential oils containing this compound biomedscidirect.com. FTIR analysis of patchouli oil, a known source of this compound, has identified functional groups including alkene (C=C), alkane (C-H, –CH₂), carbonyl (C=O), hydroxyl (O-H), ether/alcohol (C-O), and potentially alkyne/alkene (=C-H) and amine (N-H) groups aip.orgundip.ac.idbiomedscidirect.com. The presence of these groups indicates that patchouli oil is rich in alcohols, aromatics, and aldehydes aip.orgundip.ac.id.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation, providing information about the connectivity and environment of atoms within a molecule biomedscidirect.comresearchgate.netrptu.deresearchgate.netnanalysis.com. Techniques such as ¹H NMR and ¹³C NMR enable the mapping of the molecular framework of compounds like this compound biomedscidirect.comresearchgate.net. Specific chemical shifts and coupling patterns in ¹H NMR spectra reveal the types of protons and their neighboring atoms, while ¹³C NMR provides data on the carbon backbone biomedscidirect.comlibretexts.org. Advanced NMR experiments, including DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test), further assist in determining the multiplicity of carbon signals (e.g., CH, CH₂, CH₃, quaternary carbons), thereby facilitating precise structural assignments nanalysis.com. Furthermore, NMR can be utilized for quantitative analysis of components within a mixture directly in situ, often without the necessity of prior calibration rptu.de. Characteristic signals for methyl groups in terpenes, such as those found in this compound, typically appear in the 1.0–1.5 ppm range in ¹H NMR spectra .

Headspace Analysis for Volatile Profiling

Quantitative Analytical Methodologies (e.g., Internal Standards)

Accurate quantification of this compound in complex samples often relies on robust analytical methodologies, with the use of internal standards (IS) being a widely adopted and effective strategy nih.govnih.govresearchgate.netsepscience.comresearchgate.net. An internal standard is a known quantity of a compound added to both the sample and calibration standards, which helps to compensate for potential variations in sample preparation, injection volume, or detector response sepscience.com. By measuring the ratio of the analyte's (this compound) peak area to the internal standard's peak area, more reliable quantitative results can be obtained, particularly when dealing with potential losses during multi-step sample preparation procedures nih.govresearchgate.netsepscience.com. For instance, GC-FID quantitative analysis utilizing internal standards with response factors (RF) is a well-established method nih.govresearchgate.net. Limonene has been employed as an internal standard for the quantification of various sesquiterpenes, including this compound nih.gov.

Data Tables

Table 1: Major Constituents of Patchouli Oil (GC-MS Analysis) This table summarizes the relative abundance of key compounds, including this compound, identified in patchouli oil through GC-MS analysis from various studies.

| Compound | Percentage (%) | Source Reference(s) |

| Patchouli Alcohol | 39.46 - 42.75 | aip.orgundip.ac.idresearchgate.net |

| This compound | 20.13 - 28.30 | aip.orgundip.ac.idresearchgate.net |

| Alpha-Guaiene (B1239748) | 20.13 - 21.51 | aip.orgundip.ac.id |

| Alpha-patchoulena | 9.01 | aip.orgundip.ac.id |

| Trans-Caryophyllene | 11.84 | researchgate.net |

| Azulene (B44059) | 20.48 | researchgate.net |

Note: Percentage values can vary significantly based on the origin of the patchouli plant, cultivation conditions, and extraction methods.

Table 2: Retention Indices (RI) for this compound Retention indices are crucial for qualitative identification in GC analysis, providing a standardized measure of a compound's elution behavior.

| Stationary Phase | RI Value | Source Reference(s) |

| DB-5 | ~1439 | pherobase.com |

| DB-5 | ~1442 | pherobase.com |

| DB-5 | ~1444 | nih.gov |

Note: Retention Index values are specific to the stationary phase, column dimensions, and temperature program used during GC analysis.

Table 3: Functional Groups Identified by FTIR Spectroscopy FTIR analysis of samples containing this compound, such as patchouli oil, reveals the presence of characteristic functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Presence in Samples Containing this compound | Source Reference(s) |

| C=C | ~1600-1680 | Yes | aip.orgundip.ac.idbiomedscidirect.com |

| C-H (alkane) | ~2850-3000 | Yes | aip.orgundip.ac.idbiomedscidirect.com |

| –CH₂ | ~1450-1470 | Yes | aip.orgundip.ac.idbiomedscidirect.com |

| C=O | ~1700-1740 | Yes | aip.orgundip.ac.idbiomedscidirect.com |

| O-H | ~3200-3600 | Yes | aip.orgundip.ac.idbiomedscidirect.com |

| C-O | ~1000-1300 | Yes | aip.orgundip.ac.idbiomedscidirect.com |

| =C-H | ~3300 (alkyne), ~3000-3100 (alkene) | Yes | aip.orgundip.ac.id |

| N-H | ~3300-3500 | Yes | aip.orgundip.ac.id |

Note: Specific absorption frequencies can vary based on the molecular environment and the instrument used.

Compound Name List

this compound

Alpha-Guaiene

Alpha-humulene

Patchouli Alcohol

Alpha-patchoulena

Trans-Caryophyllene

Azulene

Limonene

Beta-elemene

Beta-caryophyllene

Gamma-cadinene

Alpha-cadinol

Alpha-patchoulene

Beta-selinene

Biological Activities and Functional Roles of Delta Guaiene

Antimicrobial Properties (In Vitro Studies)

Delta-guaiene has demonstrated antimicrobial activity in laboratory settings. smolecule.com Essential oils containing this compound have been studied for their effects on various microorganisms. For instance, the essential oil of Verbesina negrensis, which contains δ-cadinene (a synonym for this compound) as a major constituent, showed in vitro activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. researchgate.net Similarly, the essential oil from Eugenia pyriformis, with delta-cadinene as a notable component, exhibited moderate inhibitory activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). scielo.brresearchgate.net The ethanolic extract of Ocimum forsskaolii, which also contains this compound, displayed antibacterial activity against several pathogens, including S. aureus and Salmonella typhi. vetdergikafkas.org

The antimicrobial effects of essential oils are often attributed to their complex mixture of compounds, including terpenes like this compound. nih.gov These compounds can disrupt microbial cell structures and functions. walshmedicalmedia.com

Table 1: In Vitro Antimicrobial Activity of Essential Oils Containing this compound

| Plant Source | Microorganism | Observed Effect |

| Verbesina negrensis | Staphylococcus aureus ATCC 25923 | MIC 500 µL/mL researchgate.net |

| Verbesina negrensis | Enterococcus faecalis ATCC 29212 | MIC 350 µL/mL researchgate.net |

| Eugenia pyriformis | Staphylococcus aureus | Moderate inhibition (MIC 250 µg/mL) scielo.brresearchgate.net |

| Eugenia pyriformis | Methicillin-resistant S. aureus (MRSA) | Moderate inhibition (MIC 125 µg/mL) scielo.brresearchgate.net |

| Ocimum forsskaolii (ethanolic extract) | Staphylococcus aureus | Inhibition zone of 25 mm (at 200 µg/mL) vetdergikafkas.org |

| Ocimum forsskaolii (ethanolic extract) | Salmonella typhi | Inhibition zone of 18 mm (at 200 µg/mL) vetdergikafkas.org |

Anti-inflammatory Properties (In Vitro Studies)

Research suggests that this compound possesses anti-inflammatory properties. smolecule.com Studies on α-guaiene, a related sesquiterpene, have shown it can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. mdpi.com Another related compound, α-bulnesene (sometimes referred to as δ-guaiene), has been found to inhibit the formation of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. researchgate.net While direct studies on this compound are less common, its presence in essential oils with known anti-inflammatory effects points to its potential role in modulating inflammatory responses. smolecule.com For example, plant extracts containing various terpenes have been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. nih.gov

Platelet Aggregation Inhibition (In Vitro Studies)

This compound has been identified as a platelet aggregation inhibitor. researchgate.net A closely related compound, α-bulnesene (also identified as δ-guaiene in some literature), has been shown to have a potent and concentration-dependent inhibitory effect on rabbit platelet aggregation induced by both platelet-activating factor (PAF) and arachidonic acid (AA). researchgate.net This inhibitory effect is thought to be due to a dual mechanism: blocking PAF-induced intracellular signal transduction and interfering with cyclooxygenase activity, which leads to a decrease in thromboxane (B8750289) formation. researchgate.net Specifically, α-bulnesene competitively inhibited the binding of PAF to its receptor and also inhibited the formation of thromboxane B2 (TXB2). researchgate.net

Table 2: In Vitro Platelet Aggregation Inhibition by α-Bulnesene (δ-Guaiene)

| Inducer | Test System | IC50 Value | Reference |

| Platelet-Activating Factor (PAF) | Rabbit Washed Platelets | 24.47 ± 2.45 µM | google.com |

| Arachidonic Acid (AA) | Rabbit Washed Platelets | 42.47 ± 5.97 µM | google.com |

| PAF Receptor Binding ([3H]PAF) | Rabbit Platelets | 17.62 ± 5.68 µM | researchgate.net |

| PAF-induced Intracellular Ca2+ Increase | Fluo-3/AM-loaded Platelets | 19.62 ± 1.32 µM | researchgate.net |

Antitumor Activity (In Vitro and Non-Human In Vivo Studies)

The potential antitumor activity of this compound has been explored, often as a component of essential oils. researchgate.net Essential oils containing various terpenes have been reported to have antiproliferative effects on different cancer cell lines. researchgate.net For instance, the essential oil of Ocimum forsskaolii, which includes this compound, has shown anticancer activity against the HepG2 cancer cell line in vitro. vetdergikafkas.org While direct evidence for this compound alone is limited, the broader class of sesquiterpenes has been noted for various pharmacological activities, including anticarcinogenic effects. google.com Non-human in vivo studies using models like the Ehrlich ascites mouse model have been employed to assess the antitumor activity of plant extracts containing a mixture of compounds. mdpi.com For example, expanded γδ T cells from colorectal tumors demonstrated significant cytotoxicity against various tumor cell lines in vitro and showed a high survival rate in Daudi cell-bearing nude mice. nih.gov

Ecological and Physiological Functions in Plants

Role in Plant Defense Mechanisms (e.g., against Herbivores and Pathogens)

Plants produce a vast array of secondary metabolites, including terpenes like this compound, as a defense against herbivores and pathogens. walshmedicalmedia.comresearchgate.net These volatile organic compounds (VOCs) can act as a direct defense by being toxic or repelling to herbivores. scielo.org.pe When a plant is attacked, it can induce the synthesis of these defensive compounds. nih.gov For example, the production of sesquiterpenes can be part of a plant's sophisticated defense mechanism in response to damage. scielo.org.pe These compounds can deter feeding or negatively affect the growth and development of insects. nih.gov Furthermore, some plant secondary metabolites can act as phytoalexins, which are antimicrobial compounds synthesized in response to pathogen attack. walshmedicalmedia.com

Involvement in Inter-organismal Interactions

The volatile nature of this compound and other sesquiterpenes suggests a role in communication between organisms. scielo.org.pe Plants can emit VOCs to attract natural enemies of the herbivores that are feeding on them, an indirect defense mechanism. scielo.org.pe This "cry for help" can lead to increased predation or parasitism of the herbivorous insects. The blend of volatile compounds released by a plant can convey specific information to other organisms in the ecosystem, influencing their behavior. mdpi-res.com

Volatile Emission and Communication

This compound is a sesquiterpene that plays a significant role in chemical communication as a volatile organic compound (VOC). mdpi.com Plants, in particular, emit this compound as part of a complex blend of volatiles to interact with their environment. These emissions are not static; they are often induced or altered in response to specific environmental cues, especially biotic stressors like herbivory and pathogen attacks. embrapa.brpei-pusat.org This section explores the emission of this compound and its function as a semiochemical—a chemical substance that carries a message—in mediating interactions between organisms.

The release of VOCs is a critical component of plant defense mechanisms. pei-pusat.org When attacked by herbivores, many plants synthesize and emit a specific bouquet of herbivore-induced plant volatiles (HIPVs). embrapa.br These chemical signals can serve multiple purposes, including direct defense by repelling herbivores, and indirect defense by attracting the natural enemies of the attacking pests. embrapa.brnih.gov Furthermore, these volatiles can act as signals to neighboring plants, warning them of an impending threat. pei-pusat.orgresearchgate.net

Research into the volatile emissions of various plant species has identified this compound as a key player in these chemical dialogues. For instance, its production is notably stimulated in Aquilaria species following injury or in response to methyl jasmonate (MJ), a chemical elicitor that mimics plant defensive responses. nih.govresearchgate.netebi.ac.uk This induced synthesis is associated with the formation of agarwood, a resinous heartwood that acts as a defense mechanism for the plant. researchgate.netump.edu.my Studies on cotton plants have similarly shown that infestation by the cotton boll weevil (Anthonomus grandis) triggers the release of a blend of volatiles that includes this compound. embrapa.br The composition and quantity of these emitted volatiles can change depending on the type of herbivore and the plant's developmental stage. embrapa.br

Table 1: Research Findings on the Emission of this compound in Response to Biotic Stress

| Plant Species | Stimulus | Key Findings | Reference |

|---|---|---|---|

| Aquilaria sp. (Cultured Cells) | Methyl Jasmonate (MJ) Treatment | MJ treatment induced the production of sesquiterpenes, including this compound. After 12 hours, this compound became the most abundant sesquiterpene accumulated within the cells. | ebi.ac.uknih.gov |

| Aquilaria sp. (Cultured Cells) | Headspace Analysis after MJ Treatment | Analysis of emitted volatiles revealed a composition of α-humulene (61%), δ-guaiene (26%), and α-guaiene (13%). α-humulene was found to be emitted more rapidly from the cells than this compound. | nih.gov |

| Gossypium hirsutum (Cotton) | Herbivory by Anthonomus grandis (Boll Weevil) | Plants damaged by herbivores release a significantly greater amount of VOCs, including this compound, compared to undamaged plants. | embrapa.br |

| Aquilaria sinensis | Wounding/Pathogen Attack | The expression of δ-guaiene synthase genes is highly upregulated in infected or wounded parts of the plant, linking the compound's synthesis to the plant's defense mechanism and agarwood formation. | ump.edu.my |

The role of this compound in communication is multifaceted, functioning as both a repellent and an attractant depending on the ecological context. pei-pusat.orgembrapa.br In some interactions, it acts as an allomone, a chemical that benefits the emitter by modifying the behavior of the receiver. For example, studies have identified this compound as one of the compounds in maize that repels the whitefly Bemisia tabaci. pei-pusat.orgresearchgate.net Similarly, when found in patchouli (Pogostemon cablin), it contributes to the plant's repellency against ants. pei-pusat.org

Conversely, this compound can also function as a kairomone, a chemical that benefits the receiver. For the cotton boll weevil, Anthonomus grandis, the blend of volatiles released by infested cotton plants, which contains this compound, serves as an attractant. embrapa.brembrapa.br This chemical cue signals the presence of conspecifics and a suitable host plant, thereby enhancing the weevil's foraging behavior. embrapa.brembrapa.br This demonstrates how the same compound can be involved in vastly different ecological interactions, highlighting the complexity of chemical communication in nature.

Table 2: Communicative Functions of this compound as a Semiochemical

| Emitting Organism (Plant) | Receiving Organism (Insect) | Behavioral Response | Communicative Role | Reference |

|---|---|---|---|---|

| Zea mays (Maize) | Bemisia tabaci (Whitefly) | Repellency | Allomone (Defense) | pei-pusat.orgresearchgate.net |

| Pogostemon cablin (Patchouli) | Ants | Repellency | Allomone (Defense) | pei-pusat.org |

| Gossypium hirsutum (Cotton) | Anthonomus grandis (Boll Weevil) | Attraction | Kairomone (Host Location) | embrapa.brembrapa.br |

Synthetic Strategies and Chemical Modification of Delta Guaiene

Chemoenzymatic Synthesis

The predominant method for synthesizing delta-guaiene involves enzymatic catalysis, specifically through the action of this compound synthases (GS), which are classified under EC 4.2.3.93. smolecule.comnih.govuniprot.orgwikipedia.orgnih.govresearchgate.net These enzymes are crucial in the biosynthesis of guaiane-type sesquiterpenes. The process begins with the substrate (2E,6E)-farnesyl diphosphate (B83284) (FPP), which undergoes a series of cyclization reactions catalyzed by GS. smolecule.comnih.govuniprot.orgwikipedia.orgscirp.org This enzymatic cascade typically involves an initial C1-to-C10 cyclization, forming a germacrene-like macrocyclic intermediate, followed by a second cyclization event between C2 and C6 to establish the characteristic guaiane (B1240927) skeleton. nih.govscirp.orgscirp.org

Research has identified and characterized various this compound synthase isoforms from different Aquilaria species, including Aquilaria crassna, Aquilaria microcarpa, and Aquilaria malaccensis. nih.govresearchgate.netscirp.org For instance, isoforms such as AcC2, AcC3, and AcC4 from A. crassna have been studied for their catalytic activities, with AcC2 primarily producing this compound (approximately 81.2%) and alpha-guaiene (B1239748) (approximately 18.1%), along with a small amount of alpha-humulene (0.7%). nih.govuniprot.org These enzymes are recognized as some of the first identified sesquiterpene synthases that predominantly yield guaiane-type sesquiterpenes. nih.govresearchgate.netresearchgate.net

The production of this compound via chemoenzymatic routes can be significantly enhanced. In plant cell cultures, treatment with methyl jasmonate (MJ) or yeast extract has been shown to induce the biosynthesis of this compound and related sesquiterpenes in Aquilaria species. smolecule.comnih.govnih.govresearchgate.netresearchgate.net Furthermore, metabolic engineering approaches have utilized heterologous expression systems. By co-expressing farnesyl diphosphate synthase (FPS) and this compound synthase (GS) genes in Escherichia coli, researchers have successfully engineered microbial strains for the production of this compound. scirp.org

Table 1: Key this compound Synthases and Their Catalytic Products

| Enzyme Source / Isoform | Primary Product(s) | Minor Product(s) | Substrate | Key Feature / Induction | References |

| Aquilaria crassna AcC2 | δ-Guaiene (81.2%) | α-Guaiene (18.1%), α-Humulene (0.7%) | FPP | Induced by MJ in cell cultures; efficient catalytic efficiency. | nih.govuniprot.org |

| Aquilaria crassna AcC3 | δ-Guaiene | α-Guaiene, α-Humulene | FPP | Induced by MJ in cell cultures; high catalytic efficiency. | nih.gov |

| Aquilaria crassna AcC4 | δ-Guaiene | α-Guaiene, α-Humulene | FPP | Induced by MJ in cell cultures; distinct kinetic profile. | nih.gov |

| Aquilaria microcarpa GS | δ-Guaiene | α-Guaiene, β-Elemene | FPP | Genes cloned; expressed in E. coli. Some isoforms also produce α-humulene. | scirp.org |

| Aquilaria malaccensis AmGuaiS1 | δ-Guaiene | (Implied others) | FPP | Gene cloned; major gaharu producer. | researchgate.net |

| Engineered E. coli (FPS+GS) | δ-Guaiene | N/A | FPP | Metabolic engineering for production. | scirp.org |

Total Chemical Synthesis Approaches

While chemoenzymatic and biosynthetic routes are well-established for this compound, the literature also acknowledges the possibility of chemical synthesis. smolecule.com Chemical synthesis methods can involve multi-step reactions starting from simpler terpenoid precursors or employ various organic reactions to construct the complex bicyclic framework of this compound. smolecule.com The intricate stereochemistry of the guaiane skeleton presents a significant challenge for de novo total chemical synthesis, requiring precise control over reaction pathways and stereoselectivity. However, detailed published accounts specifically outlining complete total chemical syntheses of this compound are less prevalent in the readily available research findings compared to its biocatalytic production.

Derivatization for Mechanistic Probes and Analogs

The chemical structure of this compound allows for various chemical modifications, which are foundational for developing analogs or potentially creating mechanistic probes, although specific examples for probes are not extensively detailed in the provided literature. this compound can undergo reactions such as oxidation, reduction, and substitution. For instance, oxidizing agents like potassium permanganate (B83412) can lead to the formation of epoxides or hydroxylated derivatives, while reducing agents such as lithium aluminum hydride can saturate the double bonds within its bicyclic structure.

Research into the enzymes responsible for this compound biosynthesis, such as this compound synthases, also provides avenues for understanding structure-activity relationships. Studies involving site-directed mutagenesis of these enzymes, examining the impact of specific amino acid substitutions (e.g., Y110S, V241E, P296S, H337Y) on catalytic activity and protein folding, offer insights into the molecular mechanisms of sesquiterpene cyclization. nih.gov This understanding is critical for protein engineering efforts and could inform the design of modified enzymes or the development of synthetic analogs with altered or enhanced properties. The inherent reactivity and the ongoing exploration of its biosynthetic pathways suggest potential for future derivatization strategies aimed at elucidating its biological roles or creating novel compounds.

Table 2: General Chemical Reactivity of this compound

| Reaction Type | Example Reagents | Potential Product Types | Notes | Reference(s) |

| Oxidation | Potassium permanganate (KMnO₄) | Epoxides, Hydroxylated derivatives | The specific products depend on reaction conditions and reagent stoichiometry. | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Saturated derivatives (e.g., hydrogenation of double bonds) | The double bonds within the bicyclic structure are susceptible to reduction. | |

| Substitution | (General) | Functionalized derivatives | Typical organic chemistry principles allow for substitution reactions at various sites, though specific examples for this compound are not detailed. |

List of Compounds Mentioned:

this compound (δ-Guaiene)

alpha-Guaiene

alpha-Humulene

beta-Elemene

beta-Caryophyllene

gamma-Cadinene

Germacrene (as an intermediate class)

Farnesyl diphosphate (FPP)

(2E,6E)-farnesyl diphosphate (specific substrate form)

Ylangene

beta-Patchoulene

alpha-Patchoulene

beta-Bulnesene

Guaia-5,11-diene

Guaia-1(5),7(11)-diene

this compound synthase (GS)

Farnesyl diphosphate synthase (FPS)

Future Research Avenues and Academic Significance

Discovery and Characterization of Novel Terpene Synthases

A primary focus of future research will be the discovery and characterization of novel terpene synthases (TPSs) responsible for delta-guaiene production. While several this compound synthases have been identified from Aquilaria species, the vast biodiversity of plants and microorganisms likely harbors a wealth of uncharacterized TPSs with unique catalytic properties. scirp.orgpeerj.com

Future work should involve screening a wider range of organisms, including endophytic fungi and other plant species known to produce guaiene-type sesquiterpenes. plos.org The isolation and functional characterization of these new enzymes will not only expand our understanding of terpene biosynthesis but could also provide more efficient or specialized biocatalysts for industrial applications. A deeper analysis of the structure-function relationships of these novel synthases, particularly the features that enable bifunctionality, will be crucial. plos.org

Table 1: Known this compound Synthases and their Products

| Enzyme Source | Gene/Clone | Major Products | Minor Products | Reference |

| Aquilaria microcarpa | GS-4 | δ-Guaiene, α-Guaiene, β-Elemene | - | scirp.org |

| Aquilaria microcarpa | Other Isoforms | δ-Guaiene, α-Guaiene, β-Elemene | α-Humulene | scirp.org |

| Aquilaria crassna | AcC2, AcC3, AcC4 | δ-Guaiene | α-Guaiene, α-Humulene | nih.govnih.gov |

| Aquilaria sinensis | ASS1, ASS2, ASS3 | δ-Guaiene | - | peerj.com |

| Vitis vinifera | VvTPS24 | α-Guaiene (44%), α-Bulnesene (δ-Guaiene) (35%) | - | oup.com |

Advanced Metabolic Engineering for Sustainable Production

The demand for this compound in the fragrance and pharmaceutical industries necessitates the development of sustainable production methods. mdpi.com Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative to the extraction from rare and endangered Aquilaria trees. mdpi.comscirp.org

Future research in this area will focus on several key strategies to enhance production titers. One successful approach has been the overexpression of the mevalonate (B85504) (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP). mdpi.comscirp.org In E. coli, introducing the MVA pathway from Streptomyces along with δ-guaiene synthase (GS) and FPP synthase (FPS) genes significantly increased δ-guaiene production, reaching up to 31.4 µg/mL. scirp.org

Further optimization can be achieved through:

Down-regulation of competing pathways: In S. cerevisiae, down-regulating the ERG9 gene, which encodes squalene (B77637) synthase and competes for FPP, has been shown to divert metabolic flux towards sesquiterpene production. mdpi.com

Enzyme fusion strategies: Fusing FPP synthase with terpene synthases can enhance catalytic efficiency by channeling the substrate directly to the enzyme. mdpi.com For δ-guaiene, expressing FPPS and AmdGS1 as a fusion protein in yeast resulted in a ~30% increase in titer. mdpi.com

Host strain optimization: Exploring different host organisms and optimizing fermentation conditions, such as media composition and cultivation parameters, are crucial for maximizing yield. scirp.orgacs.org

Pathway refactoring: Applying principles of synthetic biology to redesign and optimize metabolic pathways for improved efficiency and productivity will be essential. researchgate.netnumberanalytics.com

These advanced metabolic engineering strategies will be instrumental in creating economically viable and sustainable microbial platforms for this compound production. nih.gov

Comprehensive Elucidation of Biosynthetic and Degradation Pathways

While the immediate precursor to this compound is FPP, a complete understanding of its entire biosynthetic and degradation pathways within the plant remains to be fully elucidated. scirp.orgsmolecule.com Guaiane-type sesquiterpenes are believed to be formed through two key cyclization reactions: a C1-to-C10 cyclization forming a germacrene-like intermediate, followed by a C2-to-C6 cyclization to create the characteristic guaiene (B7798472) skeleton. scirp.orgnih.gov

Future research should aim to identify and characterize all the enzymes involved in this pathway, including those responsible for any subsequent modifications to the this compound molecule. The treatment of Aquilaria cell cultures with methyl jasmonate (MJ), a known elicitor of plant defense responses, induces the production of δ-guaiene, α-guaiene, and α-humulene, suggesting a co-regulated pathway. nih.govnih.gov Transcriptome analysis of MJ-treated cells has been instrumental in identifying δ-guaiene synthase genes. nih.govnih.gov

Furthermore, the degradation or metabolic fate of this compound in plants is largely unknown. Understanding these degradation pathways is crucial for a complete picture of its metabolic lifecycle and ecological function. Investigating how plants catabolize this compound could reveal novel enzymes and metabolic networks.

Deeper Understanding of this compound's Ecological Roles

The ecological roles of this compound are an area ripe for investigation. As a component of agarwood, which is formed in response to stress such as microbial infection or wounding, it is hypothesized to play a role in plant defense. scirp.orgump.edu.my

Future studies should focus on:

Plant-herbivore interactions: Investigating the effects of this compound as a feeding deterrent or attractant for specific insects. While α-humulene, a co-occurring sesquiterpene, is a known feeding deterrent, the specific role of this compound is less clear. researchgate.net

Plant-pathogen interactions: Determining the antimicrobial or antifungal properties of this compound against various plant pathogens.

Allelopathic effects: Exploring whether this compound is exuded from roots or volatilized from leaves to influence the growth of neighboring plants.

Signaling molecule: A headspace analysis of Aquilaria cell cultures revealed that α-humulene is more volatile than δ-guaiene, suggesting δ-guaiene may have different biological roles within the plant or its immediate environment. nih.govnih.gov It could act as an internal signaling molecule or a less volatile defense compound.

Understanding these ecological functions will provide valuable insights into the chemical ecology of Aquilaria and other this compound-producing plants. oup.com

Exploration of Undiscovered Biological Activities in Non-Clinical Models

While some biological activities of this compound, such as antimicrobial and anti-inflammatory properties, have been reported, a comprehensive exploration of its potential bioactivities is still needed. smolecule.com Its presence in traditional medicinal preparations suggests a range of therapeutic effects that have yet to be scientifically validated. smolecule.com

Future research should employ a variety of non-clinical models to screen for new biological activities. This could include in vitro assays and cell-based models to investigate effects such as:

Antioxidant activity

Cytotoxic effects on various cancer cell lines

Enzyme inhibition

Receptor binding assays

The discovery of novel biological activities could open up new avenues for the development of this compound-based products in the pharmaceutical and nutraceutical industries. chemicalbull.com

Application of Omics Technologies (Genomics, Transcriptomics, Metabolomics)

The application of "omics" technologies will be pivotal in advancing our understanding of this compound. humanspecificresearch.orgnih.govcsic.es These high-throughput approaches provide a systems-level view of the biological processes underlying its production and function. quanticate.com

Genomics: Genome sequencing of Aquilaria and other this compound-producing species can reveal the full complement of terpene synthase genes and their genomic organization. researchgate.net Comparative genomics can shed light on the evolution of these genes. researchgate.net

Transcriptomics: RNA sequencing (RNA-Seq) is a powerful tool for identifying genes that are co-expressed with this compound synthases, providing clues about regulatory networks and related metabolic pathways. ump.edu.mymdpi.com Comparing the transcriptomes of plants under different conditions (e.g., stressed vs. unstressed) can pinpoint key regulatory factors. mdpi.com

Metabolomics: Comprehensive metabolite profiling can map the accumulation of this compound and other related compounds in different tissues and under various conditions. mdpi.com Integrating metabolomic data with transcriptomic data can provide a more complete picture of the metabolic flux towards sesquiterpene biosynthesis. mdpi.commdpi.com

The integration of these multi-omics datasets will be essential for constructing detailed models of this compound biosynthesis and its regulation, ultimately guiding metabolic engineering efforts and deepening our fundamental knowledge of this significant natural product. mdpi.com

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying delta-Guaiene in complex matrices, and how can their limitations be mitigated?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching for preliminary identification . Confirm structural assignments via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic δ-guaiene peaks (e.g., 1.0–1.5 ppm for methyl groups in terpenes) . Validate purity through high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) to detect co-eluting impurities .

- Data Contradictions : Discrepancies in NMR shifts across studies may arise from solvent effects or impurities. Cross-reference spectral data with databases (e.g., NIST, PubChem) and report solvent systems explicitly .

Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield and purity?

- Methodology : Employ a factorial design to test variables such as solvent polarity (hexane vs. dichloromethane), extraction time, and temperature . Quantify this compound via GC-MS and compare yields using ANOVA to identify statistically significant factors . Include negative controls (e.g., solvent-only extractions) to rule out contamination .

- Advanced Tip : For scale-up, use Soxhlet extraction with in-line distillation to separate this compound from co-extracted waxes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo studies?

- Methodology : Design dose-response studies with standardized this compound concentrations (e.g., 0.1–100 µM) and include positive/negative controls . Use metabolomics to track compound stability under assay conditions (e.g., oxidation in cell culture media) . Address conflicting data by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Data Analysis : Perform meta-analyses of existing studies, highlighting variability in cell lines, animal models, or purity thresholds. Report Cohen’s d effect sizes to quantify bioactivity significance .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties and reactivity?

- Methodology : Use density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy of formation) and compare with experimental data . Validate predictions via molecular dynamics simulations to assess solvent interactions .

- Contradiction Management : Discrepancies between predicted and observed solubility can be addressed by refining force field parameters or incorporating entropy corrections .

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathways in plant systems?

- Methodology : Combine isotopic labeling (e.g., ¹³C-glucose tracer studies) with transcriptomic profiling to identify candidate enzymes . Use CRISPR-Cas9 knockout models in plant tissues to validate pathway steps .

- Data Integration : Apply multi-omics integration tools (e.g., MetaboAnalyst) to correlate gene expression with metabolite accumulation patterns .

Data Presentation and Reproducibility

Q. How should researchers document this compound characterization data to ensure reproducibility?

- Guidelines : Report NMR acquisition parameters (e.g., spectrometer frequency, solvent, referencing standards) and GC-MS conditions (column type, temperature gradient) in full . Provide raw spectral data in supplementary materials, annotated with peak assignments .

- Ethical Considerations : Disclose any modifications to published protocols and cite prior work to avoid redundant experimentation .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in pharmacological assays?

- Methodology : Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀ values . Apply the Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .

Tables for Key Data Parameters

| Parameter | Technique | Typical Range | References |

|---|---|---|---|

| Retention Index (GC-MS) | DB-5MS column | 1380–1420 | |

| NMR Chemical Shifts (¹H) | CDCl₃, 500 MHz | 1.0–1.5 ppm (methyl) | |

| Purity Threshold (HPLC) | ≥95% (UV/Vis at 210 nm) | — |

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.